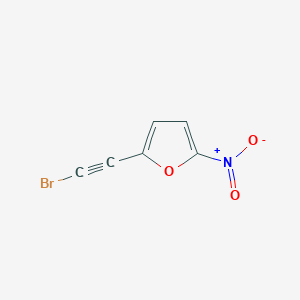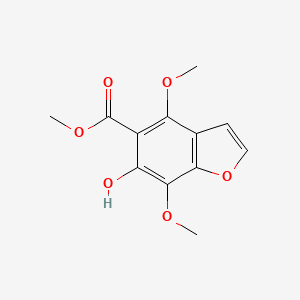
5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-vinylpyridazin-3(2H)-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(Carboxymethyl)-5-vinylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)pyridazin-3(2H)-one: Lacks the vinyl group, which may affect its reactivity and applications.
5-Vinylpyridazin-3(2H)-one: Lacks the hydroxymethyl group, which may influence its solubility and binding properties.
2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a vinyl group, which can affect its chemical reactivity.
Uniqueness
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is unique due to the presence of both hydroxymethyl and vinyl groups, which provide a combination of reactivity and binding properties that are not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
825634-19-3 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2 |
InChIキー |
DTRXPTUMPYKXJS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=O)N(N=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)

![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

